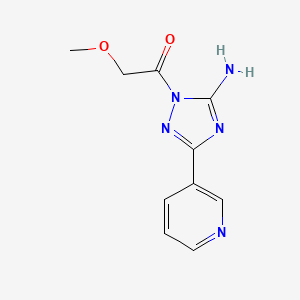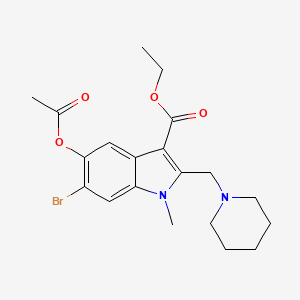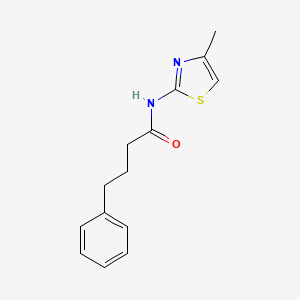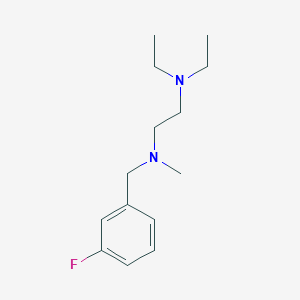![molecular formula C16H15N3OS B5856202 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5856202.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine, commonly known as MPTP, is a synthetic compound that has been widely studied for its potential use in scientific research. MPTP is a thiazole compound that is structurally similar to the neurotransmitter dopamine. Due to its unique properties, MPTP has been used in various scientific studies to investigate the mechanisms of action of certain diseases and disorders.
作用機序
MPTP is metabolized by monoamine oxidase-B (MAO-B) in the brain to form MPP+. MPP+ selectively accumulates in dopaminergic neurons and inhibits mitochondrial respiration, leading to oxidative stress and cell death. This mechanism of action is similar to the pathogenesis of Parkinson's disease, which is characterized by the selective loss of dopaminergic neurons in the substantia nigra.
Biochemical and physiological effects:
MPTP has been shown to induce Parkinson's-like symptoms in experimental animals, including tremors, rigidity, and bradykinesia. MPTP also induces the selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This has made MPTP a valuable tool for studying the biochemical and physiological effects of Parkinson's disease.
実験室実験の利点と制限
MPTP has several advantages for laboratory experiments. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, making it a valuable tool for studying the pathogenesis of Parkinson's disease. However, MPTP also has several limitations. It is highly toxic and can be dangerous if not handled properly. Additionally, the neurotoxic effects of MPTP are irreversible, making it difficult to study the recovery of dopaminergic neurons after exposure to MPTP.
将来の方向性
There are several future directions for the use of MPTP in scientific research. One area of interest is the development of new therapies for Parkinson's disease. MPTP has been used to model the pathogenesis of Parkinson's disease and has led to the development of several new therapies, including deep brain stimulation and gene therapy. Another area of interest is the investigation of the role of oxidative stress in neurodegenerative diseases. MPTP induces oxidative stress and cell death, making it a valuable tool for studying the role of oxidative stress in neurodegeneration. Finally, MPTP can be used to investigate the effects of environmental toxins on the development of Parkinson's disease. Environmental toxins have been implicated in the development of Parkinson's disease, and MPTP can be used to model the effects of these toxins on the brain.
合成法
MPTP is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form 4-(4-methoxyphenyl)-1,3-thiazol-2-amine. This intermediate compound is then reacted with 6-chloro-2-methylpyridine to produce MPTP.
科学的研究の応用
MPTP has been widely used in scientific research to investigate the mechanisms of action of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the dopaminergic neurons in the brain. MPTP is converted into a toxic metabolite, MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms in experimental animals. This has made MPTP a valuable tool for studying the pathogenesis of Parkinson's disease.
特性
IUPAC Name |
4-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-4-3-5-15(17-11)19-16-18-14(10-21-16)12-6-8-13(20-2)9-7-12/h3-10H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZNPOCHMGYKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203464 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-(4-Methoxy-phenyl)-thiazol-2-yl]-(6-methyl-pyridin-2-yl)-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856120.png)
![3-(2-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5856126.png)



![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5856164.png)
![N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5856167.png)
![17-{[(1-methyl-1H-indol-3-yl)methylene]amino}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5856175.png)
![N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5856181.png)


![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)

![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)